molecular formula C15H14Cl2O2 B033284 2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol CAS No. 14151-65-6

2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol

Cat. No. B033284
CAS RN: 14151-65-6
M. Wt: 297.2 g/mol
InChI Key: ZUPWAEAGAFKCJG-UHFFFAOYSA-N
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Description

The compound 2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol is a chemical of interest in various fields, including organic chemistry and materials science. Its relevance stems from its structural features, which include chloro and hydroxy functional groups attached to a phenyl ring. These features make it a candidate for further chemical modifications and applications in synthesizing advanced materials and pharmaceutical intermediates.

Synthesis Analysis

The synthesis of related compounds often involves base-catalyzed Claisen-Schmidt condensation reactions, etherification, and reductions of nitro groups. For example, Salian et al. (2018) synthesized chalcone derivatives through base-catalyzed Claisen-Schmidt condensation, illustrating a methodology that could be adapted for synthesizing 2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol by choosing appropriate starting materials (Salian et al., 2018).

Molecular Structure Analysis

The molecular structure of related phenolic compounds has been elucidated using techniques such as X-ray diffraction and spectroscopy. For instance, Li et al. (2015) determined the structure of a similar compound by X-ray analysis, highlighting the presence of strong intermolecular hydrogen bonds forming two-dimensional layers (Li et al., 2015).

Chemical Reactions and Properties

Phenolic compounds like 2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol participate in various chemical reactions, including oxidation and polymerization. Kaya and Aydın (2012) discussed the synthesis and oxidative polymerization of a phenol-based polymer, which shares similarities with the potential reactivity of our compound of interest (Kaya & Aydın, 2012).

Scientific Research Applications

  • Selective Inhibition in Biological Processes : It acts as a selective inhibitor of sulphation, with a long duration of action, making it suitable for studies on the regulatory role of sulphation in biological processes (Mulder & Scholtens, 1977).

  • Crystalline Structure Analysis : Its crystallization reveals long hydrogen bonds and infinite polyanionic chains, contributing to understanding molecular interactions (Majerz, Sawka-Dobrowolska, & Sobczyk, 1997).

  • Formation of N-Heterocyclic Carbenes : Through tautomerization, it contributes to the formation of N-heterocyclic carbenes, leading to new heterocyclic ring systems in chemistry (Liu, Nieger, Hübner, & Schmidt, 2016).

  • Cancer Cell Growth Inhibition : As part of a compound derived from Daphniphyllum macropodum Miq seeds, it exhibits effectiveness in inhibiting cancer cell growth by activating the mitochondrial pathway and inducing apoptosis (Ma et al., 2017).

  • Antioxidant Activity : Extracts from Artocarpus nobilis fruits, including this compound, show strong antioxidant activity against DPPH radicals (Jayasinghe, Rupasinghe, Hara, & Fujimoto, 2006).

  • Thermosetting Resin Application : It forms part of a compound used in thermosetting resins, which have high decomposition and glass transition temperatures (Chistyakov, Filatov, Yudaev, & Kireev, 2019).

  • Synthetic Method Development for Environmental Study : A versatile synthetic method for bisphenol monosubstituted-ether byproduct libraries was developed, aiding in the study of environmental behavior and transformation of halogenated flame retardants (Guo et al., 2020).

  • Facile Synthesis in Pharmaceuticals and Cosmetics : The compound contributes to a facile method for synthesizing 2-(phenylthio)phenols, useful in pharmaceuticals and cosmetics (Xu, Wan, Mao, & Pan, 2010).

  • Antimicrobial Activity : Novel derivatives containing this compound exhibit potent antimicrobial activity against bacterial and fungal strains (Ashok et al., 2016).

properties

IUPAC Name

2,6-dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2O2/c1-15(2,9-3-5-11(18)6-4-9)10-7-12(16)14(19)13(17)8-10/h3-8,18-19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPWAEAGAFKCJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC(=C(C(=C2)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627281
Record name 2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol

CAS RN

14151-65-6
Record name 2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Li, J He, MT Aziz, X Song, Y Zhang, Z Niu - Journal of Hazardous …, 2021 - Elsevier
As a well known endocrine-disrupting and model chemical, bisphenol A (BPA) may pose a serious threat to human health, since it and its disinfection by-products (DBPs) have been …
Number of citations: 17 www.sciencedirect.com

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